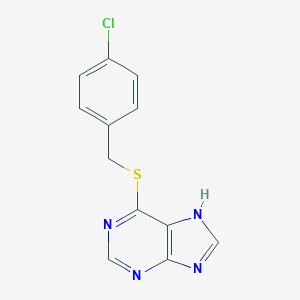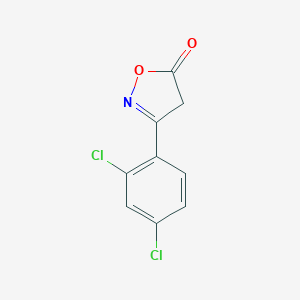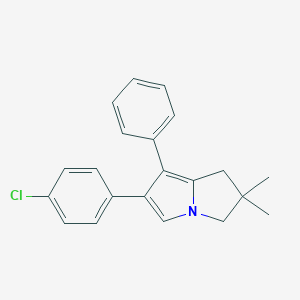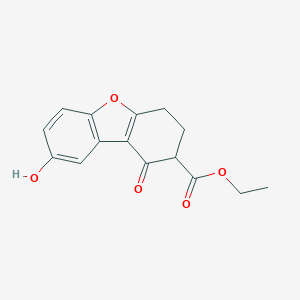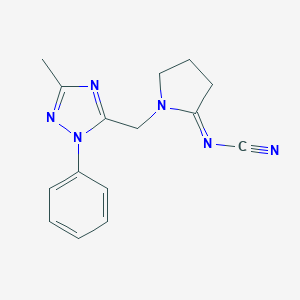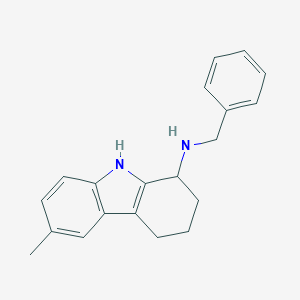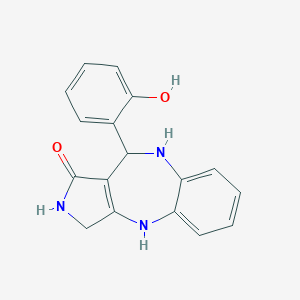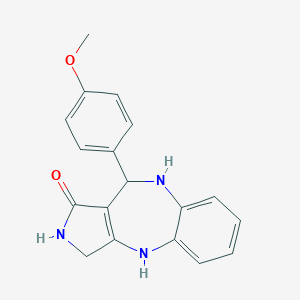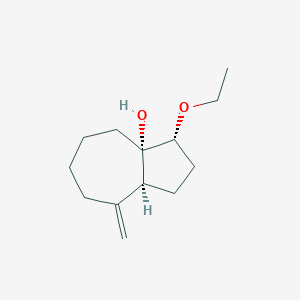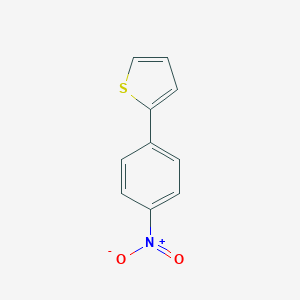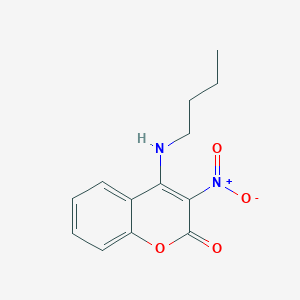
Coumarin, 4-butylamino-3-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Coumarin, 4-butylamino-3-nitro- is a chemical compound that has gained significant interest in scientific research due to its potential biological applications. This compound belongs to the coumarin family, which is known for its diverse range of biological activities such as anticoagulant, antiviral, and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of coumarin, 4-butylamino-3-nitro- is not fully understood. However, studies have suggested that this compound exerts its biological effects by modulating various signaling pathways. Coumarin, 4-butylamino-3-nitro- has been shown to activate the intrinsic pathway of apoptosis by upregulating the expression of pro-apoptotic proteins such as Bax and downregulating the expression of anti-apoptotic proteins such as Bcl-2. Additionally, this compound has been shown to inhibit the activity of topoisomerase II, which is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
Coumarin, 4-butylamino-3-nitro- exhibits a range of biochemical and physiological effects. Studies have shown that this compound induces apoptosis in cancer cells by activating the intrinsic pathway of apoptosis. Additionally, coumarin, 4-butylamino-3-nitro- has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase. This compound has also been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of coumarin, 4-butylamino-3-nitro- is its potent cytotoxicity against various cancer cell lines. This makes it a promising candidate for cancer therapy. Additionally, this compound exhibits a range of biological activities such as anti-inflammatory properties, which makes it a useful tool for studying various signaling pathways. However, one of the main limitations of coumarin, 4-butylamino-3-nitro- is its low solubility in aqueous solutions, which makes it difficult to use in certain experimental setups.
Orientations Futures
There are several future directions for the study of coumarin, 4-butylamino-3-nitro-. One of the main areas of research is in the development of novel cancer therapies. Studies have shown that coumarin, 4-butylamino-3-nitro- exhibits potent cytotoxicity against various cancer cell lines, which makes it a promising candidate for cancer therapy. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Furthermore, the development of more soluble derivatives of coumarin, 4-butylamino-3-nitro- could enhance its potential for use in various experimental setups.
Méthodes De Synthèse
Coumarin, 4-butylamino-3-nitro- can be synthesized through a multi-step reaction process. The first step involves the condensation of 4-nitrophenylacetic acid with butylamine in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt). This reaction results in the formation of 4-butylamino-3-nitrobenzoic acid. The second step involves the esterification of the carboxylic acid group with methanol in the presence of sulfuric acid. This reaction results in the formation of the methyl ester of 4-butylamino-3-nitrobenzoic acid. The final step involves the cyclization of the methyl ester with sodium methoxide in methanol. This reaction results in the formation of coumarin, 4-butylamino-3-nitro-.
Applications De Recherche Scientifique
Coumarin, 4-butylamino-3-nitro- has been extensively studied for its potential biological applications. One of the main areas of research is in the field of cancer therapy. Studies have shown that coumarin, 4-butylamino-3-nitro- exhibits potent cytotoxicity against various cancer cell lines such as breast, lung, and colon cancer. This compound induces apoptosis in cancer cells by activating the intrinsic pathway of apoptosis. Additionally, coumarin, 4-butylamino-3-nitro- has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase.
Propriétés
Numéro CAS |
50527-27-0 |
|---|---|
Nom du produit |
Coumarin, 4-butylamino-3-nitro- |
Formule moléculaire |
C13H14N2O4 |
Poids moléculaire |
262.26 g/mol |
Nom IUPAC |
4-(butylamino)-3-nitrochromen-2-one |
InChI |
InChI=1S/C13H14N2O4/c1-2-3-8-14-11-9-6-4-5-7-10(9)19-13(16)12(11)15(17)18/h4-7,14H,2-3,8H2,1H3 |
Clé InChI |
UMKVLFMFXZVPTH-UHFFFAOYSA-N |
SMILES |
CCCCNC1=C(C(=O)OC2=CC=CC=C21)[N+](=O)[O-] |
SMILES canonique |
CCCCNC1=C(C(=O)OC2=CC=CC=C21)[N+](=O)[O-] |
Autres numéros CAS |
50527-27-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





